3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,3-dihydro-1H-inden-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-indene with a suitable phenolic precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like ethanol. The mixture is typically heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the phenolic hydroxyl group to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A structurally related compound with a ketone group instead of a phenolic hydroxyl group.
2-Methylphenol (o-Cresol): A simpler phenolic compound lacking the 2,3-dihydro-1H-inden-1-yl group.
Uniqueness
3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol is unique due to the presence of both the 2,3-dihydro-1H-inden-1-yl group and the phenolic hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89962-78-7 |
---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-yl)-2-methylphenol |
InChI |
InChI=1S/C16H16O/c1-11-13(7-4-8-16(11)17)15-10-9-12-5-2-3-6-14(12)15/h2-8,15,17H,9-10H2,1H3 |
InChI Key |
CIYKMXGQVXXKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C2CCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.